"1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine chemical properties"
"1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine chemical properties"
An In-depth Technical Guide to 1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine: Properties, Synthesis, and Pharmacological Context
Executive Summary: The imidazo[4,5-b]pyridine scaffold is a purine bioisostere recognized as a "privileged" structure in medicinal chemistry due to its wide spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine. While experimental data on this precise molecule is limited, this document synthesizes information from analogous structures and established chemical principles to provide a robust profile for researchers. We will cover its predicted physicochemical properties, propose a logical synthetic pathway, outline standard characterization methodologies, and discuss its potential pharmacological relevance, particularly in the context of kinase inhibition.
The Imidazo[4,5-b]pyridine Core: A Foundation for Drug Discovery
The imidazo[4,5-b]pyridine ring system, structurally analogous to naturally occurring purines, has garnered significant attention from the scientific community.[3] This structural similarity allows these molecules to interact with a multitude of biological targets, often by mimicking endogenous ligands.[2] Consequently, derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][4][5] The versatility of this core allows for substitution at multiple positions, enabling fine-tuning of its steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. The title compound, 1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine, combines this potent core with a phenyl group at the N3 position and a chiral ethylamine substituent at the C2 position, a common site for introducing functionality to modulate biological activity.[6][7]
Molecular Profile and Physicochemical Properties
| Property | Predicted Value | Citation/Method |
| Molecular Formula | C₁₇H₁₆N₄ | (Structural) |
| Molecular Weight | 276.34 g/mol | (Structural) |
| XLogP3 | 2.9 | Cheminformatics Prediction |
| Topological Polar Surface Area (TPSA) | 55.0 Ų | Cheminformatics Prediction |
| Hydrogen Bond Donors | 1 | Cheminformatics Prediction |
| Hydrogen Bond Acceptors | 4 | Cheminformatics Prediction |
| Rotatable Bond Count | 3 | Cheminformatics Prediction |
| pKa (most basic) | 7.8 (Predicted for ethylamine) | Computational Algorithm[8] |
| pKa (most acidic) | 14.5 (Predicted for imidazole N-H) | Computational Algorithm[8] |
Note: Predicted values are generated using standard cheminformatics toolsets and should be confirmed experimentally.
Proposed Synthesis and Purification Workflow
A plausible and efficient synthesis of 1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine can be envisioned through a multi-step process grounded in established methodologies for this heterocyclic class.[1][9] The general strategy involves constructing the core ring system followed by elaboration of the C2 sidechain.
Synthetic Pathway
The proposed synthesis proceeds in three key stages:
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Core Formation: Condensation of 3-amino-2-nitropyridine with phenylacetonitrile to form an intermediate, which upon reduction of the nitro group and subsequent cyclization, yields the 2-benzyl-3-phenyl-3H-imidazo[4,5-b]pyridine core. An alternative and common method is the condensation of 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid derivative.[1]
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Sidechain Introduction: Direct synthesis involving a chiral auxiliary or a precursor like 2-acetyl-3-phenyl-3H-imidazo[4,5-b]pyridine.
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Final Amination: Reductive amination of the ketone intermediate to introduce the primary amine, yielding the final product.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: Reductive Amination (Step G)
Causality Statement: Reductive amination is a robust and widely used method for converting ketones to amines. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is mild enough to not reduce the ketone in the absence of the imine intermediate and is stable under the slightly acidic conditions that favor imine formation.
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Reaction Setup: To a solution of 2-benzoyl-3-phenyl-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous methanol (MeOH), add ammonium acetate (10 eq).
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Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
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Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
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Workup: Quench the reaction by the slow addition of 1M HCl. Basify the solution with aqueous NaOH to pH ~10.
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Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification and Validation
The crude product would be purified using silica gel column chromatography with a gradient elution system (e.g., DCM/MeOH with 0.1% triethylamine to prevent amine tailing). The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) to be >95%, and its identity confirmed by the characterization methods outlined below.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized molecule is paramount. The following techniques provide a self-validating system for structural confirmation.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. Key expected shifts include: aromatic protons from the phenyl and pyridine rings (δ 7.0-8.5 ppm), a quartet for the methine (CH) proton of the ethylamine sidechain coupled to the methyl protons, a doublet for the methyl (CH₃) protons, and a broad singlet for the amine (NH₂) protons.
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¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure, showing characteristic signals for the aromatic and heteroaromatic carbons, as well as the aliphatic carbons of the ethylamine side chain.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should show a prominent protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound (C₁₇H₁₇N₄⁺), confirming its elemental composition.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would display characteristic absorption bands, including N-H stretching for the primary amine (~3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=N/C=C stretching within the heterocyclic core (~1500-1650 cm⁻¹).
Chemical Reactivity and Stability Profile
The reactivity of 1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine is governed by the electronic nature of its constituent parts.
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Nucleophilic Sites: The primary amine of the ethylamine side chain is the most nucleophilic and basic site, readily participating in reactions like acylation, alkylation, and salt formation. The nitrogen atoms within the pyridine and imidazole rings also possess lone pairs but are less basic due to their involvement in the aromatic system.
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Electrophilic Aromatic Substitution: The pyridine and phenyl rings can undergo electrophilic substitution. The regioselectivity of such reactions can be predicted using computational methods like Density Functional Theory (DFT) to analyze the Highest Occupied Molecular Orbital (HOMO) distribution.[10] The pyridine ring is generally electron-deficient and less reactive towards electrophiles than the phenyl ring unless activated by electron-donating groups.
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Stability: The compound is expected to be stable under standard laboratory conditions. However, as with most primary amines, it may be susceptible to slow air oxidation over time. For long-term storage, it is advisable to keep the compound in an inert atmosphere (e.g., argon or nitrogen) at low temperatures. It will form salts with acids and should be handled accordingly.
Potential Biological and Pharmacological Context
While the specific biological activity of the title compound has not been reported, the imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore, most notably in the field of oncology as a kinase inhibitor.[2]
Analogy to AKT Inhibitors
Extensive research by ArQule Inc. led to the discovery of a series of potent, allosteric AKT inhibitors based on the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine scaffold.[11][12] One such compound, Miransertib (ARQ 092), shares the core 3-phenyl-3H-imidazo[4,5-b]pyridine structure with the title compound.[11] The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.
The structural similarity suggests that 1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine could potentially act as an inhibitor of AKT or other related kinases. The ethylamine sidechain could form key interactions within a kinase active site or an allosteric pocket.
Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.
Rationale for Investigation
Given the proven success of the imidazo[4,5-b]pyridine scaffold, this compound represents a valuable tool for:
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Structure-Activity Relationship (SAR) Studies: Comparing its activity against related compounds can elucidate the role of the C2-ethylamine substituent in target binding and cellular potency.
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Screening Assays: It should be screened against a panel of kinases, particularly the AKT isoforms, to determine its inhibitory profile.
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Drug Development: If found to be active and selective, it could serve as a starting point for a new line of therapeutic development.
Conclusion
1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine is a novel chemical entity built upon a highly validated medicinal chemistry scaffold. While direct experimental data is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential application. By leveraging established synthetic routes and analytical protocols, researchers can confidently produce and validate this compound. Its structural relationship to known potent kinase inhibitors provides a strong rationale for its investigation as a modulator of key cellular signaling pathways, making it a molecule of significant interest for drug discovery and chemical biology.
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